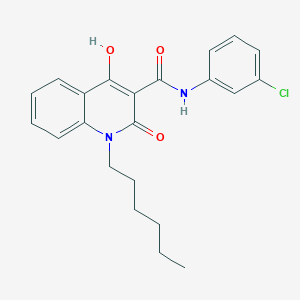
5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-2-Pyrimidinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-2-Pyrimidinecarboxylic acid is a synthetic organic compound characterized by its pyrimidine core substituted with chlorophenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-2-Pyrimidinecarboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of chlorophenyl groups through electrophilic aromatic substitution reactions. The final step involves the carboxylation of the pyrimidine ring.
-
Step 1: Synthesis of Pyrimidine Core
Reagents: Ammonium acetate, formamide
Conditions: Reflux in acetic acid
-
Step 2: Electrophilic Aromatic Substitution
Reagents: 4-chlorobenzene, 2,4-dichlorobenzene, aluminum chloride (AlCl₃)
Conditions: Anhydrous conditions, room temperature
-
Step 3: Carboxylation
Reagents: Carbon dioxide (CO₂), base (e.g., sodium hydroxide)
Conditions: High pressure, elevated temperature
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-2-Pyrimidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction can lead to the formation of amines.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), acidic conditions
Reduction: Lithium aluminum hydride (LiAlH₄), anhydrous conditions
Substitution: Nucleophiles such as amines or thiols, basic conditions
Major Products
Oxidation Products: Quinones
Reduction Products: Amines
Substitution Products: Various substituted derivatives depending on the nucleophile used
科学研究应用
Chemistry
In chemistry, 5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-2-Pyrimidinecarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where pyrimidine derivatives are known to be effective.
Medicine
Medicinally, derivatives of this compound are investigated for their anti-inflammatory, antiviral, and anticancer properties. The presence of chlorophenyl groups enhances its binding affinity to certain biological targets, making it a promising lead compound.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-2-Pyrimidinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl groups enhance its binding affinity, allowing it to modulate the activity of these targets. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
相似化合物的比较
Similar Compounds
- 5-(4-chlorophenyl)-2-Pyrimidinecarboxylic acid
- 4-(2,4-dichlorophenyl)-2-Pyrimidinecarboxylic acid
- 5-(4-bromophenyl)-4-(2,4-dichlorophenyl)-2-Pyrimidinecarboxylic acid
Uniqueness
Compared to similar compounds, 5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-2-Pyrimidinecarboxylic acid is unique due to the presence of both 4-chlorophenyl and 2,4-dichlorophenyl groups. This dual substitution pattern enhances its chemical reactivity and biological activity, making it a versatile compound for various applications.
属性
分子式 |
C17H9Cl3N2O2 |
|---|---|
分子量 |
379.6 g/mol |
IUPAC 名称 |
5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C17H9Cl3N2O2/c18-10-3-1-9(2-4-10)13-8-21-16(17(23)24)22-15(13)12-6-5-11(19)7-14(12)20/h1-8H,(H,23,24) |
InChI 键 |
KWLXAZQQCTWWMY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)Cl)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-bromo-2-cyanophenoxy)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11998459.png)
![4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998465.png)




![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11998495.png)



![5-(2,4-dichlorophenyl)-4-{[(E)-(4-ethylphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11998519.png)
![5-(4-chlorophenyl)-4-{[(E)-2-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11998523.png)

![4-bromo-2-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11998525.png)
